molecular formula C16H16FNO4 B2894340 Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate CAS No. 2279123-40-7

Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate

Cat. No.: B2894340
CAS No.: 2279123-40-7
M. Wt: 305.305
InChI Key: KOZUTFVFCHMZDQ-UHFFFAOYSA-N
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Description

Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate is an organic compound with the molecular formula C16H16FNO4 This compound is characterized by the presence of a fluorine atom, an aminomethyl group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 3-fluorophenol with a suitable aminomethylating agent under controlled conditions to form 2-(aminomethyl)-3-fluorophenol.

    Esterification: The intermediate is then subjected to esterification with methyl 4-hydroxy-3-methoxybenzoate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[2-(aminomethyl)-3-chlorophenoxy]-3-methoxybenzoate
  • Methyl 4-[2-(aminomethyl)-3-bromophenoxy]-3-methoxybenzoate
  • Methyl 4-[2-(aminomethyl)-3-iodophenoxy]-3-methoxybenzoate

Uniqueness

Methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them more effective in various applications.

Properties

IUPAC Name

methyl 4-[2-(aminomethyl)-3-fluorophenoxy]-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4/c1-20-15-8-10(16(19)21-2)6-7-14(15)22-13-5-3-4-12(17)11(13)9-18/h3-8H,9,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZUTFVFCHMZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OC2=C(C(=CC=C2)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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